molecular formula C15H24N2O2 B4968629 N-1-adamantyl-4-morpholinecarboxamide

N-1-adamantyl-4-morpholinecarboxamide

カタログ番号 B4968629
分子量: 264.36 g/mol
InChIキー: ZXCCYUWGIQEJMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1-adamantyl-4-morpholinecarboxamide, also known as ADMO or Gocovri, is a drug that has been approved by the United States Food and Drug Administration (FDA) for the treatment of dyskinesia in patients with Parkinson's disease who are taking levodopa-based therapy. ADMO is a derivative of amantadine, a drug that has been used to treat Parkinson's disease for many years. ADMO has been shown to be effective in reducing dyskinesia, which is a common side effect of levodopa therapy.

作用機序

The exact mechanism of action of N-1-adamantyl-4-morpholinecarboxamide is not fully understood. However, it is believed that N-1-adamantyl-4-morpholinecarboxamide works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of dyskinesia. N-1-adamantyl-4-morpholinecarboxamide may also have an effect on the dopaminergic system, which is involved in the regulation of movement.
Biochemical and Physiological Effects:
N-1-adamantyl-4-morpholinecarboxamide has been shown to reduce dyskinesia in patients with Parkinson's disease without compromising the antiparkinsonian effects of levodopa. N-1-adamantyl-4-morpholinecarboxamide has also been shown to improve cognitive function in patients with traumatic brain injury. N-1-adamantyl-4-morpholinecarboxamide has a half-life of approximately 24 hours and is metabolized in the liver.

実験室実験の利点と制限

N-1-adamantyl-4-morpholinecarboxamide has several advantages for lab experiments. It is a well-characterized drug that has been extensively studied in preclinical and clinical trials. N-1-adamantyl-4-morpholinecarboxamide is also readily available and can be synthesized in large quantities. However, N-1-adamantyl-4-morpholinecarboxamide has some limitations for lab experiments. It is a relatively expensive drug, and its mechanism of action is not fully understood.

将来の方向性

There are several future directions for the study of N-1-adamantyl-4-morpholinecarboxamide. One potential area of research is the use of N-1-adamantyl-4-morpholinecarboxamide for the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another area of research is the development of new drugs that are based on the structure of N-1-adamantyl-4-morpholinecarboxamide. Finally, further research is needed to fully understand the mechanism of action of N-1-adamantyl-4-morpholinecarboxamide and its potential side effects.

合成法

N-1-adamantyl-4-morpholinecarboxamide can be synthesized through a multistep process involving the reaction of adamantane with ethyl chloroformate, followed by the reaction of the resulting product with morpholine. The final product is then purified through recrystallization.

科学的研究の応用

N-1-adamantyl-4-morpholinecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of dyskinesia in patients with Parkinson's disease. N-1-adamantyl-4-morpholinecarboxamide has been shown to be effective in reducing dyskinesia without compromising the antiparkinsonian effects of levodopa. N-1-adamantyl-4-morpholinecarboxamide has also been studied for the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury.

特性

IUPAC Name

N-(1-adamantyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14(17-1-3-19-4-2-17)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCCYUWGIQEJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。